3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methoxy-substituted hydrazine with a suitable carbonyl compound, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution reactions could produce a variety of functionalized triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of applications.
3-Methyl-1,2,4-triazole: A similar compound with a methyl group at the 3-position.
3-Ethoxy-1,2,4-triazole: A compound with an ethoxy group instead of a methoxy group.
Uniqueness
3-Methoxy-1,4-dimethyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can affect its solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C5H9N3O2 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-methoxy-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H9N3O2/c1-7-4(10-3)6-8(2)5(7)9/h1-3H3 |
InChI Key |
LQYZWSCOUFJVAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.